![molecular formula C6H11BrN4O B603301 3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine CAS No. 2090280-13-8](/img/structure/B603301.png)
3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine
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Description
Scientific Research Applications
Synthesis and Chemical Reactivity
3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine serves as an intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The reactivity of such compounds, especially involving bromine and methoxymethyl groups, facilitates diverse chemical transformations.
Heterocyclic Compound Synthesis : The compound is used in the synthesis of 1,2,3-triazoles and related heterocycles, which are pivotal in creating pharmaceuticals and agrochemicals. Its ability to undergo bromine → lithium exchange reactions makes it a versatile precursor for further functionalization and coupling reactions, leading to high yields of triazole derivatives (Iddon & Nicholas, 1996).
Nucleophilic Substitution Reactions : The presence of a bromine atom in the compound allows for efficient nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is utilized in synthesizing pyrazoles and other nitrogen-containing heterocycles, which are common in many biologically active molecules (Martins et al., 2013).
Applications in Drug Synthesis
The compound's utility in synthesizing heterocyclic compounds has direct implications in drug discovery and development. Its role in constructing complex molecules with potential therapeutic effects is evident from its application in synthesizing triazole and pyrazole derivatives.
Anticancer Agents : Derivatives of 3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine have been explored for their anticancer properties. The synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation against various cancer cell lines highlight the compound's significance in medicinal chemistry (Bekircan et al., 2008).
Photosensitizers for Photodynamic Therapy : The synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields for photodynamic therapy applications showcases the compound's role in developing novel therapeutic agents. Its conversion into compounds with remarkable photophysical and photochemical properties underscores its utility in creating photosensitizers for cancer treatment (Pişkin et al., 2020).
properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-N,N-dimethyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN4O/c1-10(2)6-8-5(7)9-11(6)4-12-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLLNVRJHYBDCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NN1COC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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